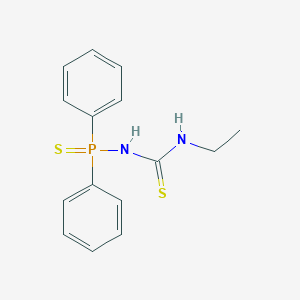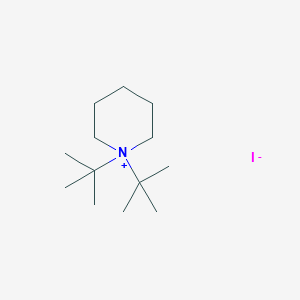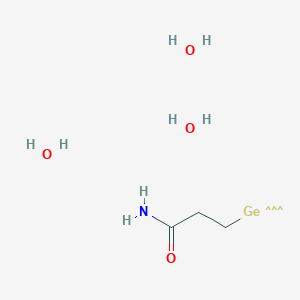
N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an ethylcarbamothioyl group and a diphenylphosphinothioic amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide typically involves the reaction of ethyl isothiocyanate with diphenylphosphinothioic chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted amides and thioamides.
Wissenschaftliche Forschungsanwendungen
N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Methylcarbamothioyl)-P,P-diphenylphosphinothioic amide
- N-(Propylcarbamothioyl)-P,P-diphenylphosphinothioic amide
- N-(Butylcarbamothioyl)-P,P-diphenylphosphinothioic amide
Uniqueness
N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide is unique due to its specific ethylcarbamothioyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
112008-54-5 |
|---|---|
Molekularformel |
C15H17N2PS2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-diphenylphosphinothioyl-3-ethylthiourea |
InChI |
InChI=1S/C15H17N2PS2/c1-2-16-15(19)17-18(20,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,16,17,19,20) |
InChI-Schlüssel |
CPFCTPCMUXBIIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=S)NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)


![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)

![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione](/img/structure/B14322357.png)
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)

![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)

![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)

![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
